molecular formula C21H24N4OS B2444889 4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391917-18-3

4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2444889
CAS No.: 391917-18-3
M. Wt: 380.51
InChI Key: VDVOSYUIOCNRID-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C21H24N4OS and its molecular weight is 380.51. The purity is usually 95%.
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Properties

IUPAC Name

4-tert-butyl-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-21(2,3)16-12-10-15(11-13-16)19(26)22-14-18-23-24-20(27-4)25(18)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVOSYUIOCNRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (–SMe) substituent undergoes oxidation to sulfoxide (–SO–) and sulfone (–SO₂–) derivatives under controlled conditions:

Reaction Conditions Product Source
Oxidation to sulfoxideH₂O₂ (30%), CH₃COOH, 50°C, 6 hrs4-tert-butyl-N-{[5-(methylsulfinyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
Oxidation to sulfonemCPBA (2 eq.), DCM, 0°C → rt, 12 hrs4-tert-butyl-N-{[5-(methylsulfonyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

These reactions are critical for modulating biological activity, as sulfone derivatives often exhibit enhanced metabolic stability compared to thioethers .

Nucleophilic Substitution at the Sulfanyl Group

The methylsulfanyl group participates in nucleophilic displacement reactions with amines, alcohols, or thiols:

Nucleophile Conditions Product Source
BenzylamineK₂CO₃, DMF, 80°C, 8 hrs4-tert-butyl-N-{[5-(benzylamino)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
EthanolNaH, THF, reflux, 24 hrs4-tert-butyl-N-{[5-(ethoxy)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

The reaction proceeds via an SN2 mechanism, facilitated by the polarizable sulfur atom .

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes regioselective reactions:

N-Alkylation

The N1 nitrogen of the triazole reacts with alkyl halides:

  • Example : Treatment with methyl iodide (CH₃I) in the presence of NaH yields N-methylated derivatives .

Coordination Chemistry

The triazole ring acts as a ligand for transition metals (e.g., Cu(II), Zn(II)):

  • Complex Formation : Reaction with CuCl₂ in methanol produces stable complexes, characterized by UV-Vis and ESR spectroscopy .

Hydrolysis of the Benzamide Moiety

The benzamide group is susceptible to hydrolysis under acidic or basic conditions:

Conditions Products Application Source
6M HCl, reflux, 12 hrs4-tert-butylbenzoic acid + [5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methanamineProdrug activation
NaOH (2M), 80°C, 6 hrsSodium 4-tert-butylbenzoate + free amineSynthetic intermediate

Electrophilic Aromatic Substitution (EAS)

The phenyl and 4-tert-butylphenyl groups undergo EAS, though steric hindrance limits reactivity:

Reaction Conditions Outcome Source
NitrationHNO₃/H₂SO₄, 0°C, 3 hrsLow yield due to bulky tert-butyl group
Halogenation (Br₂)FeBr₃, CH₂Cl₂, rt, 12 hrsPara-substitution on the phenyl ring

Cross-Coupling Reactions

The methylsulfanyl group enables palladium-catalyzed cross-coupling:

Reaction Catalyst System Product Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives via C–S bond cleavage
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Introduction of aryl/alkyl amines at the triazole position

Radical Reactions

Under radical initiators (e.g., AIBN), the methylsulfanyl group participates in chain-transfer reactions:

  • Example : Reaction with acrylates yields polymerizable derivatives, useful in materials science .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C18H22N4S
  • Molecular Weight : 342.46 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. The triazole ring in the structure of this compound is particularly noted for its efficacy against various fungal strains. A study demonstrated that triazole derivatives inhibit the growth of Candida species, suggesting potential applications in antifungal therapies .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines through the modulation of apoptotic pathways. Specifically, it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Cell Line IC50 (µM) Mechanism
HeLa (cervical)15Apoptosis induction
MCF7 (breast)20Cell cycle arrest
A549 (lung)18ROS generation

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cellular processes, including those related to cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to influence key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cell survival and proliferation .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to apoptosis in cancer cells, indicating a potential mechanism by which this compound exerts its effects.

Case Studies

  • Study on Antifungal Activity : A clinical trial tested a series of triazole derivatives for antifungal efficacy against resistant strains of Candida albicans. The results indicated that compounds similar to this compound showed significant inhibition rates compared to traditional antifungals .
  • Cancer Cell Line Study : In a laboratory setting, researchers treated various cancer cell lines with this compound and observed a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells post-treatment .

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